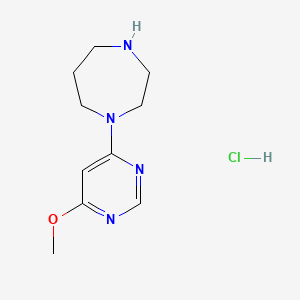

1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride

Description

Historical Context of Diazepane-Containing Pharmacophores

The 1,4-diazepane ring system has been a cornerstone of medicinal chemistry since the mid-20th century, particularly following the clinical success of benzodiazepines like diazepam. These seven-membered heterocycles exhibit unique stereoelectronic properties due to their chair-like conformation and nitrogen atom spacing, enabling selective interactions with γ-aminobutyric acid (GABA) receptors. However, the development of 1,4-diazepane derivatives marked a strategic shift toward non-fused diazepane systems, which offer greater synthetic versatility and reduced sedative side effects.

Early pharmacological studies revealed that 1,4-diazepane's semi-rigid structure allows for optimal positioning of substituents in three-dimensional space, making it ideal for targeting protein pockets with complex topology. For instance, the 1,4-diazepane core in zopiclone derivatives demonstrated enhanced selectivity for GABAA receptor subtypes compared to traditional benzodiazepines. This adaptability has led to the incorporation of diazepane motifs into kinase inhibitors, ion channel modulators, and epigenetic regulators.

| Compound Class | Target | Therapeutic Area | Key Structural Feature |

|---|---|---|---|

| Benzodiazepines | GABAA receptors | Anxiolytics | Fused benzene-diazepine ring |

| 1,4-Diazepane derivatives | T-type Ca²⁺ channels | Antiepileptics | Non-fused diazepane with pyridyl substituents |

| Pyrimidine-diazepane hybrids | Bromodomains | Oncology | Diazepane linked to methoxypyrimidine |

Emergence of Pyrimidine-Diazepane Hybrid Architectures in Targeted Therapy

The integration of pyrimidine rings with diazepane systems represents a deliberate strategy to combine nucleobase-mimetic properties with conformational flexibility. Pyrimidine's electron-deficient aromatic system enables π-π stacking interactions with tyrosine residues in enzymatic active sites, while its hydrogen-bonding capacity mimics natural nucleotides. When coupled with the diazepane's ability to adopt multiple chair conformations, this hybrid scaffold achieves unprecedented target selectivity.

Recent advancements in bromodomain inhibition highlight the therapeutic potential of such architectures. The methoxy group at position 6 of the pyrimidine ring in 1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride serves as a hydrogen bond acceptor, complementing the diazepane's capacity to engage hydrophobic regions adjacent to acetyl-lysine binding pockets. Molecular docking studies suggest that the protonated diazepane nitrogen forms salt bridges with aspartate residues in BET (bromodomain and extra-terminal) proteins, while the pyrimidine moiety occupies the acetyl-lysine recognition site.

This dual-targeting capability is exemplified in comparative studies with structurally related compounds:

- 6-Methoxypyrimidin-4(3H)-one derivatives : Demonstrate antimicrobial activity through thymidylate synthase inhibition

- 1,4-Diazepane calcium channel blockers : Exhibit >100-fold selectivity for T-type over L-type channels

- Benzodiazepine-based bromodomain inhibitors : Require fused ring systems for activity, limiting synthetic diversification

The synthetic accessibility of 1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride further enhances its utility. Key reactions in its preparation typically involve:

- Nucleophilic substitution between 4-chloro-6-methoxypyrimidine and 1,4-diazepane

- Hydrochloride salt formation via HCl gas treatment in anhydrous ethanol

- Purification through recrystallization from ethanol/ethyl acetate mixtures

Properties

IUPAC Name |

1-(6-methoxypyrimidin-4-yl)-1,4-diazepane;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O.ClH/c1-15-10-7-9(12-8-13-10)14-5-2-3-11-4-6-14;/h7-8,11H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGLQYJHPLFASG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)N2CCCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2-chloro-4,6-dimethoxypyrimidine with suitable nucleophiles.

Introduction of the Diazepane Ring: The diazepane ring is introduced through a cyclization reaction involving diamines and appropriate electrophiles.

Methoxylation: The methoxy group is introduced at the 6-position of the pyrimidine ring using methanol in the presence of a base.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures.

Scientific Research Applications

Pharmaceutical Applications

1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride has shown promise in several areas of medicinal chemistry:

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to 1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride may exhibit antidepressant and anxiolytic properties. The diazepane structure is known for its ability to modulate neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA), which is crucial for anxiety regulation .

Sleep Disorders

Studies have explored the effects of related compounds on sleep patterns. For instance, E-6199, a compound structurally related to 1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride, demonstrated significant sleep-promoting effects without the side effects commonly associated with traditional hypnotics . This suggests potential applications in treating insomnia or other sleep disorders.

Neuroprotective Agents

The neuroprotective potential of this compound is an area of ongoing research. Its ability to penetrate the blood-brain barrier could make it a candidate for developing treatments for neurodegenerative diseases .

The biological activity of 1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride can be summarized as follows:

| Activity | Potential Impact |

|---|---|

| Antidepressant | Modulation of neurotransmitter systems |

| Anxiolytic | Reduction of anxiety symptoms |

| Sleep Aid | Improvement in sleep quality and duration |

| Neuroprotective | Protection against neuronal damage |

Study on E-6199

A study published in Psychopharmacology compared E-6199 with traditional sleep aids like zopiclone and zolpidem. The findings indicated that E-6199 significantly improved non-rapid eye movement sleep without adverse effects typically associated with other hypnotics . This raises the possibility that 1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride may share similar beneficial effects.

Neuropharmacological Studies

Research on diazepane derivatives has shown their capacity to influence GABAergic activity, which is critical for developing anxiolytic medications. The structural similarities suggest that 1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride could exhibit comparable pharmacological profiles .

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and diazepane ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The structural diversity among 1,4-diazepane derivatives arises primarily from substitutions on the pyrimidine ring and modifications to the diazepane core. Below is a comparative analysis of key analogs:

Electronic and Steric Effects

- Electron-Donating vs. In contrast, chloro substituents (e.g., CAS 1353947-71-3) withdraw electrons, altering binding kinetics .

- Steric Considerations : Bulky substituents like the 5-ethyl-4-methoxyphenyl group in 1-[5-ethyl-2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-1,4-diazepane () may reduce conformational flexibility, impacting target selectivity .

Biological Activity

1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and literature.

Chemical Structure and Properties

The molecular formula of 1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride is C11H15ClN2O, with a molecular weight of approximately 224.7 g/mol. The presence of the methoxypyrimidine moiety contributes to its unique properties, potentially influencing its interaction with biological targets.

Antimicrobial Properties

Pyrimidine derivatives have also been explored for their antimicrobial activities. The synthesis of ferrocene-pyrimidine conjugates revealed promising antiplasmodial activities against Plasmodium falciparum, indicating that modifications in the pyrimidine structure can enhance biological activity . The methoxy substitution in 1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride may similarly affect its antimicrobial potential.

Enzyme Inhibition

The compound's ability to interact with various enzymes is another area of interest. Studies on pyrimidine metabolism pathways have identified key enzymes that are potential targets for drug development. For instance, inhibitors targeting the de novo pyrimidine biosynthetic pathway have shown promise in treating diseases like Chagas disease by disrupting parasite proliferation . While direct studies on 1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride are sparse, its structural characteristics may allow it to act as an enzyme inhibitor.

Case Studies and Research Findings

A few notable studies relevant to the biological activity of similar compounds include:

| Study | Findings |

|---|---|

| Colombeau et al. (2008) | Investigated chloroethyl pyrimidine nucleosides; significant inhibition of cell proliferation in A431 cells. |

| Chopra et al. (2015) | Studied ferrocene-pyrimidine conjugates; demonstrated antiplasmodial activity against P. falciparum. |

| Wang et al. (2016) | Explored nucleotide synthesis pathways; identified potential antiviral targets through enzyme inhibition. |

Q & A

Basic: What is the synthetic route for preparing 1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride, and how is purity ensured?

Answer:

The compound is synthesized via nucleophilic substitution between a halogenated pyrimidine precursor (e.g., 4-chloro-6-methoxypyrimidine) and 1,4-diazepane in the presence of a base such as potassium carbonate. Catalytic amounts of isopropylamine may enhance reaction efficiency. Post-synthesis, purification is typically achieved using column chromatography (e.g., alumina or silica gel) with a chloroform/methanol (95:5) eluent system. Final isolation as the hydrochloride salt involves acidification and recrystallization. Purity is validated via HPLC (>95%) and corroborated by H NMR and mass spectrometry .

Basic: What spectroscopic and analytical methods are used to confirm the structural integrity of this compound?

Answer:

Key characterization methods include:

- H NMR : Peaks for the diazepane ring protons (δ 3.5–4.0 ppm for N-CH- groups) and the methoxypyrimidine moiety (δ 6.8–8.0 ppm for aromatic protons, δ 3.9 ppm for OCH).

- Mass Spectrometry (MS) : ESI-MS or LC/MS to confirm molecular weight (e.g., [M+H] at m/z 269.3).

- Elemental Analysis : Matches calculated values for C, H, N, and Cl.

- X-ray Crystallography (if available): Resolves conformational flexibility of the diazepane ring .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Answer:

SAR studies involve systematic modifications:

- Pyrimidine Substituents : Replace the 6-methoxy group with halogens (e.g., Cl, F) or electron-withdrawing groups to assess electronic effects on bioactivity.

- Diazepane Modifications : Introduce alkyl or aryl substituents (e.g., 2-methyl, 3-chlorophenyl) to probe steric and conformational influences.

- Salt Forms : Compare hydrochloride with other salts (e.g., acetate) for solubility and stability.

Methodology :

Synthesize analogs via methods in .

Test in vitro/in vivo models (e.g., receptor binding assays).

Analyze data using computational tools (e.g., molecular docking) .

Advanced: How can contradictory data in reaction yields or spectral interpretations be resolved?

Answer:

Discrepancies may arise from:

- Reaction Conditions : Variations in solvent (DMF vs. THF), temperature, or catalyst load (e.g., isopropylamine). Optimize via Design of Experiments (DoE).

- Purification Artifacts : Column chromatography eluent ratios (e.g., 90:10 vs. 95:5 chloroform/methanol) can co-elute impurities. Use orthogonal methods like preparative TLC or recrystallization.

- Spectral Overlaps : Use C NMR or 2D NMR (HSQC, HMBC) to resolve overlapping signals in the diazepane ring .

Advanced: What computational approaches improve the prediction of this compound’s physicochemical properties?

Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms enhances accuracy for:

- Molecular Geometry : Optimize dihedral angles of the diazepane ring.

- Thermochemical Data : Predict enthalpy of formation (±2.4 kcal/mol error) using functionals validated in .

- Solubility/LogP : Combine DFT with COSMO-RS for solvation free energy calculations.

Advanced: What strategies elucidate the biological mechanism of action for this compound?

Answer:

- Target Identification : Use affinity chromatography or pull-down assays with tagged compounds.

- Kinetic Studies : Measure IC values in enzyme inhibition assays (e.g., kinase profiling).

- Structural Biology : Co-crystallize with target proteins (e.g., Rho kinase) to identify binding motifs, as seen in .

Advanced: How can researchers address discrepancies in biological activity across analogs?

Answer:

- Data Normalization : Control for batch-to-batch variability in compound purity (e.g., via elemental analysis).

- Conformational Analysis : Use NMR or DFT to identify dominant ring conformers (e.g., chair vs. boat for diazepane).

- Metabolic Stability : Assess hepatic microsomal degradation to rule out pharmacokinetic confounding factors .

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation.

- First Aid : For skin contact, rinse with water; for ingestion, seek medical attention.

Refer to SDS guidelines for hydrochloride salts in .

Advanced: How is the compound’s stability evaluated under varying storage conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.